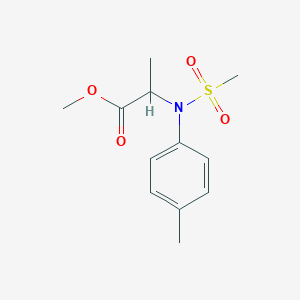![molecular formula C25H20N2O3S2 B4185714 4-[(phenylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4185714.png)
4-[(phenylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide
Overview
Description
4-[(phenylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as PSB-0739, and it is a small molecule inhibitor of the protein-protein interaction between the E3 ubiquitin ligase Siah1 and its substrate, the pro-apoptotic protein NIP1.
Mechanism of Action
The Siah1-NIP1 protein-protein interaction plays a crucial role in regulating apoptosis in cells. Siah1 is an E3 ubiquitin ligase that targets NIP1 for degradation, preventing its pro-apoptotic function. PSB-0739 inhibits this interaction, leading to the accumulation of NIP1 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PSB-0739 has been found to induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced cell death. PSB-0739 has minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of PSB-0739 is its specificity towards the Siah1-NIP1 protein-protein interaction, making it a potent inhibitor of this pathway. However, its efficacy in vivo is still under investigation, and further studies are needed to determine its pharmacokinetics and pharmacodynamics. Additionally, PSB-0739 may have off-target effects that need to be addressed in future studies.
Future Directions
PSB-0739 has potential applications beyond cancer research, as the Siah1-NIP1 pathway is involved in various physiological processes, including inflammation and neurodegeneration. Future studies could explore the use of PSB-0739 in these fields. Additionally, the development of PSB-0739 analogs with improved pharmacokinetics and pharmacodynamics could further enhance its potential as a cancer therapy.
Scientific Research Applications
PSB-0739 has been studied extensively for its potential applications in cancer research. The inhibition of the Siah1-NIP1 protein-protein interaction by PSB-0739 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. PSB-0739 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, further enhancing its potential as a cancer treatment.
properties
IUPAC Name |
4-(benzenesulfonamido)-N-(2-phenylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S2/c28-25(26-23-13-7-8-14-24(23)31-21-9-3-1-4-10-21)19-15-17-20(18-16-19)27-32(29,30)22-11-5-2-6-12-22/h1-18,27H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSFLHCACBODST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-methoxybenzyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4185642.png)
![3-(4-methoxyphenyl)-1-(4-methylphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B4185654.png)
![N~2~-(4-chlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4185657.png)
![N'-(2-fluorobenzoyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B4185662.png)

![1-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B4185670.png)
![ethyl 1-[(3-benzoyl-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4185675.png)
![N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B4185688.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B4185694.png)
![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-nitrophenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B4185713.png)
![3-iodo-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4185719.png)

![N,N''-1,3-pentanediylbis[N'-phenyl(thiourea)]](/img/structure/B4185727.png)